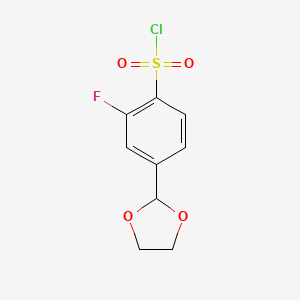

Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound that is widely used in scientific research for its ability to bind to specific receptors in the brain. This compound is also known as MAP-2 and is a derivative of the neurotransmitter glutamate. The purpose of

Scientific Research Applications

MAP-2 is primarily used in scientific research as a tool to study the function of specific receptors in the brain. This compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By studying the effects of MAP-2 on this receptor, researchers can gain a better understanding of how the NMDA receptor functions and how it can be targeted for therapeutic purposes.

Mechanism of Action

MAP-2 works by binding to the NMDA receptor and modulating its activity. This receptor is a type of ionotropic glutamate receptor, which means that it allows ions such as calcium and sodium to pass through the cell membrane when it is activated. MAP-2 binds to a specific site on the receptor known as the glycine site, which enhances the activity of the receptor and increases the influx of ions into the cell.

Biochemical and Physiological Effects:

The biochemical and physiological effects of MAP-2 are primarily related to its modulation of the NMDA receptor. This receptor is involved in a wide range of processes in the brain, including learning and memory, synaptic plasticity, and neuronal development. By enhancing the activity of this receptor, MAP-2 can improve cognitive function and promote neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MAP-2 in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of this receptor in isolation and gain a better understanding of its function. However, one limitation of using MAP-2 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several areas of future research that could be explored with MAP-2. One potential direction is to investigate the effects of this compound on other types of glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Another direction is to study the effects of MAP-2 on different cell types in the brain, such as astrocytes and microglia. Finally, future research could explore the potential therapeutic applications of MAP-2 for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Conclusion:

In conclusion, MAP-2 is a valuable tool for scientific research that has the potential to enhance our understanding of the function of the NMDA receptor and its role in the brain. By studying the effects of MAP-2 on this receptor, researchers can gain insights into the mechanisms underlying learning and memory processes and develop new treatments for neurological disorders. While there are some limitations to using MAP-2 in lab experiments, the future directions for research on this compound are promising and hold great potential for advancing our understanding of the brain.

Synthesis Methods

The synthesis of MAP-2 involves the reaction of pyridine-3-carboxylic acid with ethyl chloroformate to form ethyl 2-chloro-2-(pyridin-3-yl)acetate. This compound is then reacted with methylamine to form methyl 2-amino-2-(pyridin-3-yl)acetate. Finally, the dihydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.

properties

IUPAC Name |

methyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13-2)7-4-3-5-11-6-7;;/h3-6H,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJCGEBRTXZVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(=O)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)